molecular formula C14H11N3O5S B2447947 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamido)benzoic acid CAS No. 726155-15-3

4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamido)benzoic acid

Cat. No. B2447947
CAS RN: 726155-15-3
M. Wt: 333.32 g/mol
InChI Key: MXYWYUIGPWWUNX-UHFFFAOYSA-N
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Description

This compound, also known as 4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid, has a CAS Number of 726155-15-3 . It is a powder with a molecular weight of 333.32 . The compound’s IUPAC name and InChI code are also provided .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11N3O5S/c18-13(19)8-1-3-9(4-2-8)17-23(21,22)10-5-6-11-12(7-10)16-14(20)15-11/h1-7,17H,(H,18,19)(H2,15,16,20) . This code provides a detailed representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . The compound’s molecular weight is 333.32 .

Scientific Research Applications

Synthesis and Chemical Properties

Some derivatives of 4-(substituted phenylsulfonamido)benzoic acids, including structures related to 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamido)benzoic acid, have been synthesized, showcasing the chemical versatility and potential for structural modifications of this compound. These derivatives have been characterized by physical constants, analytical, and spectroscopic data, underscoring the compound's utility in synthetic chemistry and materials science (Dineshkumar & Thirunarayanan, 2019).

Antimicrobial Activity

The compound and its derivatives have been evaluated for antimicrobial activities, indicating its potential use in developing new antibacterial and antifungal agents. The Bauer-Kirby disc diffusion method, among others, has been employed to measure the antimicrobial properties of these sulfonamides (Dineshkumar & Thirunarayanan, 2019).

Complex Formation and Coordination Chemistry

Studies have explored the interaction of related compounds with other chemical entities, leading to the formation of complex structures. For example, the interaction of similar sulfonamide structures with nickel centers has been investigated, contributing to our understanding of coordination chemistry and the potential for creating novel metal-organic frameworks or catalytic systems (Bermejo et al., 2000).

Structural Studies and Characterization

In-depth structural studies using techniques like IR, NMR, and mass spectral data have been conducted on derivatives of the compound. These studies not only provide insights into the molecular structure and stability of these compounds but also pave the way for their potential application in material science, pharmaceuticals, and as models for studying molecular interactions (Fazil et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Various precautionary statements are also provided .

properties

IUPAC Name

4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S/c18-13(19)8-1-3-9(4-2-8)17-23(21,22)10-5-6-11-12(7-10)16-14(20)15-11/h1-7,17H,(H,18,19)(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYWYUIGPWWUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

726155-15-3
Record name 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamido)benzoic acid
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